molecular formula C20H18N2O2S B2618567 2-[(2-Methylphenyl)sulfanyl]-N-[4-(pyridin-4-yloxy)phenyl]acetamide CAS No. 1803598-76-6

2-[(2-Methylphenyl)sulfanyl]-N-[4-(pyridin-4-yloxy)phenyl]acetamide

Cat. No.: B2618567
CAS No.: 1803598-76-6
M. Wt: 350.44
InChI Key: FMNCRWOPBFFOOB-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)sulfanyl]-N-[4-(pyridin-4-yloxy)phenyl]acetamide is a synthetic acetamide derivative characterized by a 2-methylphenylsulfanyl moiety and a 4-(pyridin-4-yloxy)phenyl group. Acetamide derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory effects .

Properties

IUPAC Name

2-(2-methylphenyl)sulfanyl-N-(4-pyridin-4-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-15-4-2-3-5-19(15)25-14-20(23)22-16-6-8-17(9-7-16)24-18-10-12-21-13-11-18/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNCRWOPBFFOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenyl)sulfanyl]-N-[4-(pyridin-4-yloxy)phenyl]acetamide typically involves multiple steps:

    Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 2-methylthiophenol with an appropriate halogenated compound to form the 2-methylphenyl sulfanyl intermediate.

    Coupling with Acetamide: This intermediate is then coupled with 4-(pyridin-4-yloxy)phenyl acetamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenyl)sulfanyl]-N-[4-(pyridin-4-yloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Research indicates that this compound exhibits a variety of biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have shown that derivatives of similar structures possess significant antimicrobial properties. For instance, compounds with sulfanyl groups have been tested against various bacterial strains:

  • In vitro studies demonstrated effective inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli.
  • The compound's structure suggests potential interactions with bacterial cell membranes, leading to disruption and cell death.

Anticancer Potential

The anticancer properties of 2-[(2-Methylphenyl)sulfanyl]-N-[4-(pyridin-4-yloxy)phenyl]acetamide have been explored in several studies:

  • Cell Proliferation Inhibition : In vitro assays indicate that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic markers.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

  • Acetylcholinesterase Inhibition : Related compounds have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's.
  • Cyclooxygenase Inhibition : Some derivatives have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase enzymes.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Efficacy

In a study conducted by Ugwu et al., derivatives of sulfanyl acetamides were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against Pseudomonas aeruginosa and Salmonella typhi, showcasing their potential as effective antimicrobial agents .

Case Study 2: Anticancer Activity

Research published in the Journal of Medicinal Chemistry evaluated the anticancer effects of similar compounds. The study found that specific derivatives could inhibit cell growth in breast and colon cancer cell lines, with IC50 values indicating strong efficacy .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialStaphylococcus aureusGrowth inhibitionUgwu et al.
Escherichia coliGrowth inhibitionUgwu et al.
AnticancerBreast cancer cellsCell proliferation inhibitionJournal of Medicinal Chemistry
Colon cancer cellsInduction of apoptosisJournal of Medicinal Chemistry
Enzyme InhibitionAcetylcholinesteraseInhibitionVarious Studies

Mechanism of Action

The mechanism by which 2-[(2-Methylphenyl)sulfanyl]-N-[4-(pyridin-4-yloxy)phenyl]acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and pyridin-4-yloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide (): This compound replaces the 2-methylphenyl and pyridin-4-yloxy groups with a 2-aminophenylsulfanyl and 4-methoxyphenyl moiety. This analogue demonstrated antimicrobial activity, suggesting that sulfanyl-acetamide derivatives with polar substituents may exhibit broader bioactivity .
  • N-(4-(Morpholinosulfonyl)phenyl)-2-(p-tolylamino)acetamide (5k, ): Features a morpholinosulfonyl group and a p-tolylamino substituent. The sulfonyl group enhances polarity and may improve binding to hydrophilic targets, such as viral proteases. This compound was evaluated for anti-COVID-19 activity, highlighting the role of sulfonamide groups in antiviral drug design .

Heterocyclic Modifications

  • 2-[(3-Isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (): Incorporates a quinazolinone ring and a trifluoromethoxy group. The quinazolinone system may confer kinase inhibitory activity, while the trifluoromethoxy group increases lipophilicity and metabolic stability compared to the pyridin-4-yloxy group in the target compound .
  • 2-[(4-Ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide (): Contains a triazole ring and a biphenyl group.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends
2-[(2-Methylphenyl)sulfanyl]-N-[4-(pyridin-4-yloxy)phenyl]acetamide C20H18N2O2S 350.44 2-Methylphenyl, pyridin-4-yloxy Moderate (predicted)
N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide () C15H16N2O2S 300.37 2-Aminophenyl, 4-methoxyphenyl Higher (due to -NH2 and -OCH3)
N-(4-(Morpholinosulfonyl)phenyl)-2-(p-tolylamino)acetamide (5k, ) C19H23N3O4S2 437.53 Morpholinosulfonyl, p-tolylamino Lower (sulfonyl reduces logP)
2-[(3-Isobutyl-4-oxo-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () C21H20F3N3O3S 451.46 Quinazolinone, trifluoromethoxy High lipophilicity (CF3 group)

Biological Activity

2-[(2-Methylphenyl)sulfanyl]-N-[4-(pyridin-4-yloxy)phenyl]acetamide, also known by its CAS number 1803598-76-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C20_{20}H18_{18}N2_2O2_2S
  • Molecular Weight : 350.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzymes and receptors, which could be relevant in the context of diseases such as cancer and neurodegenerative disorders.

Anticancer Activity

Recent research indicates that compounds with similar structures have shown promise in anticancer applications. For instance, derivatives containing sulfanyl groups have been linked to the inhibition of tumor growth in various cancer cell lines. A study demonstrated that related compounds exhibited cytotoxic effects against breast cancer cells, suggesting that this compound may possess similar properties.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with pyridine and phenolic moieties have been documented to display significant antibacterial activity. For example, a related study found that pyridine derivatives showed selective activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus).

Data Table: Summary of Biological Activities

Activity Target/Pathway Reference
AnticancerInhibition of tumor growth
AntimicrobialActivity against Gram-positive bacteria
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies

  • Anticancer Efficacy : A study conducted on a series of sulfanyl-containing compounds indicated that modifications on the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines. The results showed a correlation between structural features and biological activity, suggesting that this compound could be optimized for better efficacy.
  • Antimicrobial Testing : In an evaluation of pyridine-based compounds, this compound was tested against standard microbial strains. The findings indicated moderate antibacterial activity, supporting further exploration into its potential as an antimicrobial agent.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of similar compounds have highlighted the importance of substituents in modulating biological activity. The presence of electron-donating groups has been linked to enhanced interaction with biological targets, which may apply to this compound as well.

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